Beefy meaty peptide
Übersicht
Beschreibung
Beefy meaty peptide, also known as delicious peptide and abbreviated as BMP, is an 8-amino acid long peptide that has been identified as giving a beefy flavor to foods in which it is present . It was isolated from beef soup by Yamasaki and Maekawa in 1978 .
Synthesis Analysis
The primary structure of BMP was first determined by Yamasaki and Maekawa, who carried out the experiment using the Edman degradation method for N-terminus sequencing and carboxypeptidase A (Cpase A) and triazination methods for C-terminus sequencing . The peptide was synthesized and its recognition thresholds under different pH conditions and its synergisms with salt and monosodium glutamate (MSG) were determined by sensory evaluation .
Molecular Structure Analysis
The molecular formula of BMP is C34H57N9O16 . Its exact mass is 847.39 and its molecular weight is 847.877 .
Chemical Reactions Analysis
BMP was shown to be homogeneous by high-performance chromatography, amino acid composition analysis, and amino acid sequence analysis . High performance liquid chromatography (HPLC)/ion trap electrospray ionization mass spectrometry (ESI-MS) with UV detection was applied in qualitative analysis of the peptides .
Physical And Chemical Properties Analysis
BMP is known for its sensory properties. It has been compared to monosodium glutamate (MSG) in its ability to enhance the flavor of a beef gravy, yet it does not present the salty taste of MSG . BMP was also shown to be resistant to the direct, but not the indirect, effect of lipid oxidation .
Wissenschaftliche Forschungsanwendungen
- Summary of Application : BMP has been successfully expressed and produced in Bacillus subtilis 168 . This is significant because it demonstrates the potential for biological expression of flavor peptides, which has advantages over traditional methods .
- Methods of Application : In the study, multi-copy BMP (8BMP) was auto-inducibly expressed with the srfA promoter in B. subtilis 168 . The production of 8BMP was optimized using Pontryagin’s maximum principle, which resulted in the highest 8BMP yield .
- Results : The highest yield of 8BMP obtained was 3.16 g/L, which was 1.2 times and 1.8 times higher than that of two-stage feeding cultivation (2.67 g/L) and constant-rate feeding cultivation (1.75 g/L), respectively .
- Summary of Application : BMP is an 8-amino acid long peptide that imparts a beefy flavor to foods in which it is present . It has potential as a new flavor enhancer .
- Methods of Application : BMP was initially isolated from beef soup by Yamasaki and Maekawa in 1978 . Since then, three methods for preparing BMP have been reported: enzymatic extraction, chemical synthesis, and microbial expression .
- Results : Despite its high production cost, the peptide’s potential for widespread application in the food industry has yet to be realized . Current research efforts are focused on finding a method of mass-production for the peptide .
Biotechnology
Food Science
- Summary of Application : BMP has been expressed in Pichia pastoris, a species of yeast . This is significant because it demonstrates the potential for microbial expression of flavor peptides, which has advantages over traditional methods .
- Methods of Application : In the study, BMP expression structures encoding tandem repeats of the octapeptide were designed and cloned in E. coli DH5 α, then integrated into the AOX1 gene of Pichia pastoris GS115 . Clones containing different BMP-gene copies, with 4-copy, 8-copy, 12-copy and 16-copy, were obtained and expressed in Pichia pastoris GS115 .
- Results : The BMP fusion peptides with expected sizes were successfully secreted from the resulting strains of P. pastoris GS115 .
- Summary of Application : BMP has been synthesized using Fmoc-amino acids and HBTU reagent . This method allows for the production of BMP in high yield .
- Methods of Application : The peptide was synthesized using Fmoc-amino acids and HBTU reagent . This method allows for the production of BMP in high yield .
- Results : The synthesized BMP was recovered in high yield .
Microbial Expression
Peptide Synthesis
- Summary of Application : BMP has been shown to remain stable, without breaking down, in high-heat pasteurization and sterilization conditions . This makes it possible for potential use for culinary purposes .
- Methods of Application : The heat stability of BMP was tested under high-heat pasteurization and sterilization conditions .
- Results : BMP remained stable and did not break down under these conditions .
- Summary of Application : BMP has been described as a beef flavor enhancer having a delicious taste . It has potential as a new flavor enhancer .
- Methods of Application : BMP was synthesized using Fmoc-amino acids and HBTU reagent . This method allows for the production of BMP in high yield .
- Results : The synthesized BMP was recovered in high yield .
Heat Stability
Flavor Enhancer
Zukünftige Richtungen
Due to its high production cost, the peptide’s potential for widespread application in the food industry has yet to be realized, prompting current research efforts to focus on finding a method of mass-production for the peptide . There is ongoing research into the use of microorganisms for the large-scale production of flavor peptides like BMP .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGRAOYMDDFOSM-FQJIPJFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N9O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027510 | |
Record name | Beefy meaty peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
847.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beefy meaty peptide | |
CAS RN |
73984-05-1 | |
Record name | Beefy meaty peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073984051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beefy meaty peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEEFY MEATY PEPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0DS1PZ2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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